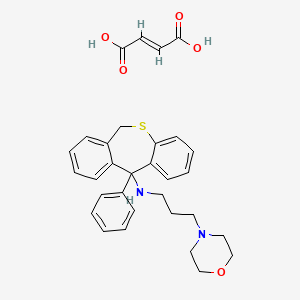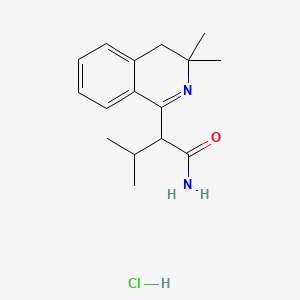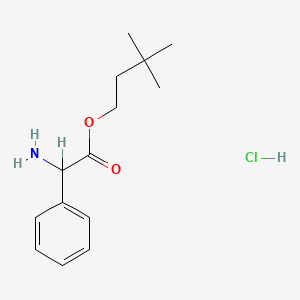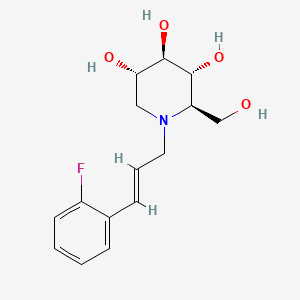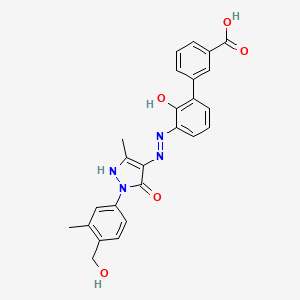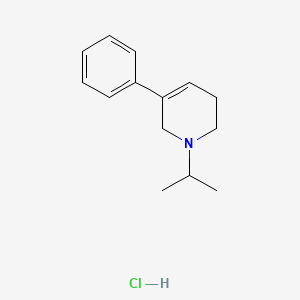
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a tetrahydro structure and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride, often involves the use of magnetically recoverable catalysts. These catalysts can be separated from the reaction medium using an external magnet, making the process more efficient . The core–shell structure of Fe3O4@KCC-1-npr-NH2 has been employed in the synthesis of tetrahydro di-pyrazolopyridines .
Industrial Production Methods
Industrial production methods for pyridine derivatives typically involve large-scale chemical reactions using robust catalysts and optimized reaction conditions. The use of magnetic nanoparticles as catalysts has been explored for their high surface area and reusability .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce fully saturated piperidine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): Known for its neurotoxic effects and used in research related to Parkinson’s disease.
1,2,3,6-Tetrahydropyridine: A simpler derivative of pyridine with similar structural features.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydro structure with a phenyl group makes it a valuable compound for various research applications.
Propiedades
Número CAS |
109904-46-3 |
|---|---|
Fórmula molecular |
C14H20ClN |
Peso molecular |
237.77 g/mol |
Nombre IUPAC |
5-phenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-12(2)15-10-6-9-14(11-15)13-7-4-3-5-8-13;/h3-5,7-9,12H,6,10-11H2,1-2H3;1H |
Clave InChI |
JRSYYSWPGBBNOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC=C(C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



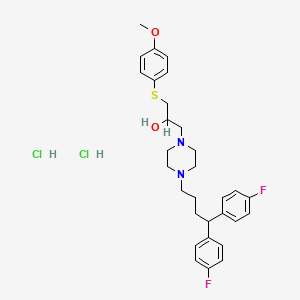
![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)

